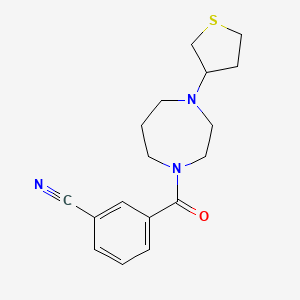
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H21FN2O4S and its molecular weight is 464.51. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that similar quinoline derivatives possess broad-spectrum antibacterial properties. Compounds like "1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid" have been identified as potent antibacterial agents effective against experimental infections, suggesting potential applications in the development of new antibiotics to tackle systemic infections (Goueffon et al., 1981).
Anticancer Activity
Quinazolinone-based derivatives, like those studied by Riadi et al. (2021), have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This reflects the potential of such compounds to act as effective anti-cancer agents, which could be explored in compounds with similar structures (Riadi et al., 2021).
Novel Synthetic Routes and Molecular Structures
Studies have also focused on the synthesis of new quinoline and quinazoline derivatives, demonstrating innovative synthetic routes that could be applied to the production of "2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide". For instance, Hashimoto et al. (2007) reported on the practical synthesis and molecular structure of potent broad-spectrum antibacterial isothiazoloquinolones, highlighting the importance of structural analysis in understanding the activity of such compounds (Hashimoto et al., 2007).
Potential as PDE4 Inhibitors
Another significant area of research is the development of phosphodiesterase 4 (PDE4) inhibitors, like CHF6001, which have been designed for use in pulmonary diseases. Such studies underline the therapeutic potential of structurally similar compounds in treating asthma and chronic obstructive pulmonary disease (Villetti et al., 2015).
Eigenschaften
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-2-17-8-11-20(12-9-17)33(31,32)23-15-28(16-24(29)27-19-6-4-3-5-7-19)22-13-10-18(26)14-21(22)25(23)30/h3-15H,2,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNHACNKDPCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2959916.png)
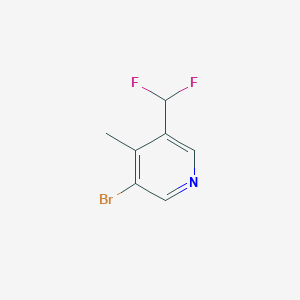
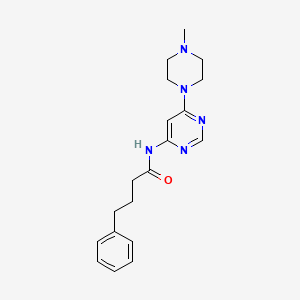
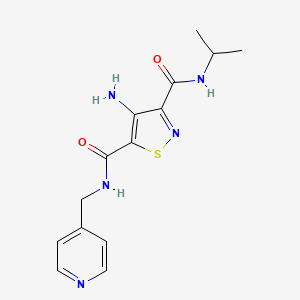
![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
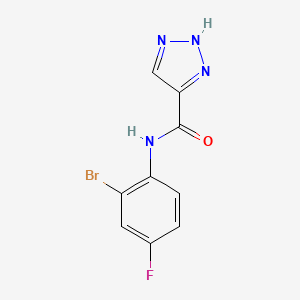
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)


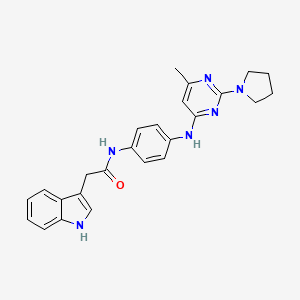
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)
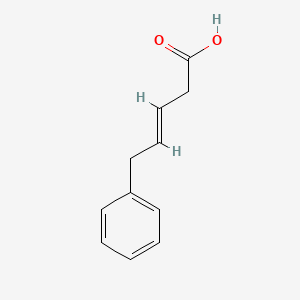
![Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate](/img/structure/B2959936.png)
